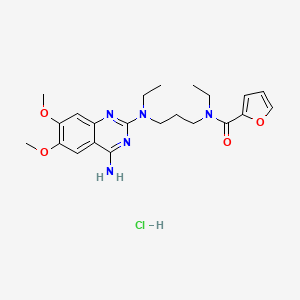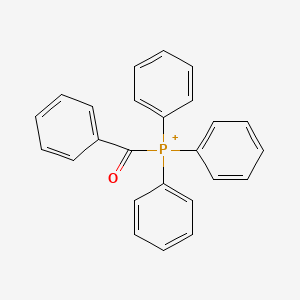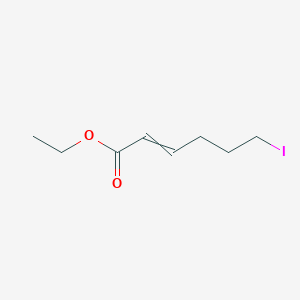
2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-ethyl-monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-ethyl-monohydrochloride is a chemical compound known for its diverse applications in the fields of chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a quinazoline moiety, a furan ring, and various functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-ethyl-monohydrochloride involves multiple steps, starting with the preparation of the quinazoline core. This is typically achieved through the condensation of appropriate aniline derivatives with formamide or formic acid. The resulting intermediate is then subjected to further reactions to introduce the furan ring and other functional groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-ethyl-monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
The reactions mentioned above are carried out under specific conditions, such as controlled temperature and pH, to ensure the desired outcome. Common reagents include acids, bases, solvents, and catalysts that facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-ethyl-monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-ethyl-monohydrochloride involves its interaction with specific molecular targets and pathways within cells. The quinazoline moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to inhibit certain enzymes or block receptor sites contributes to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Alfuzosin hydrochloride: A compound with a similar quinazoline structure, used as an alpha-adrenergic blocker for treating benign prostatic hyperplasia.
Prazosin hydrochloride: Another alpha-adrenergic blocker with a quinazoline core, used for managing hypertension and other conditions.
Uniqueness
2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-ethyl-monohydrochloride stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and therapeutic development.
Properties
CAS No. |
65189-51-7 |
|---|---|
Molecular Formula |
C22H30ClN5O4 |
Molecular Weight |
464.0 g/mol |
IUPAC Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-ethylamino]propyl]-N-ethylfuran-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H29N5O4.ClH/c1-5-26(21(28)17-9-7-12-31-17)10-8-11-27(6-2)22-24-16-14-19(30-4)18(29-3)13-15(16)20(23)25-22;/h7,9,12-14H,5-6,8,10-11H2,1-4H3,(H2,23,24,25);1H |
InChI Key |
RNUKCPPCOMUKAK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCN(CC)C(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14498627.png)







![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14498682.png)





